![molecular formula C9H6F4O2 B1405273 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 1373921-01-7](/img/structure/B1405273.png)
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde
Overview
Description
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1373921-01-7 . It has a molecular weight of 222.14 . The compound is stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a liquid at room temperature .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological activity . 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde could serve as a precursor in synthesizing compounds with potential therapeutic benefits. Its incorporation into drug molecules can improve metabolic stability and increase binding affinity towards biological targets.
Organic Synthesis
This compound can be used in organic synthesis, particularly in the construction of complex molecules. It can act as an intermediate in the synthesis of various organic compounds due to its reactive aldehyde group, which can undergo further chemical transformations .
Enzyme Inhibition
Compounds containing the trifluoromethyl group have been studied as potential enzyme inhibitors. They can be designed to interact with specific enzymes, potentially leading to the development of new treatments for diseases like cancer and inflammatory conditions .
Mechanism of Action
Target of Action
Similar compounds have been known to react at the benzylic position .
Mode of Action
The compound’s mode of action involves reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound may react via an SN1 or SN2 pathway, depending on the nature of the benzylic halides .
Biochemical Pathways
Similar compounds have been used in the synthesis of various complex molecules .
Result of Action
Similar compounds have been used in the synthesis of various complex molecules, indicating a potential for diverse molecular and cellular effects .
properties
IUPAC Name |
3-fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOBDUXUFBKTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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